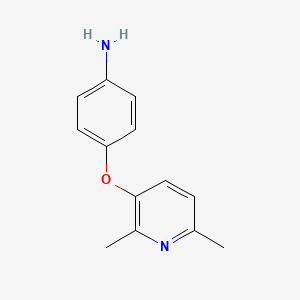
4-(2,6-Dimethylpyridin-3-yl)oxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylpyridin-3-yl)oxyaniline is an organic compound that features a pyridine ring substituted with two methyl groups at positions 2 and 6, and an aniline moiety connected through an oxygen atom at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylpyridin-3-yl)oxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylpyridine and 4-nitrophenol.
Nucleophilic Substitution: 2,6-dimethylpyridine is reacted with 4-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. This reaction forms 4-(2,6-dimethylpyridin-3-yl)oxy-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the nucleophilic substitution and reduction steps, ensuring higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2,6-Dimethylpyridin-3-yl)oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-(2,6-Dimethylpyridin-3-yl)oxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-(2,6-Dimethylpyridin-3-yl)oxyaniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating biological pathways.
類似化合物との比較
Similar Compounds
- 4-(2,6-Dimethylpyridin-3-yl)benzoic acid
- 4-(2,6-Dimethylpyridin-3-yl)phenol
- 4-(2,6-Dimethylpyridin-3-yl)aniline
Uniqueness
4-(2,6-Dimethylpyridin-3-yl)oxyaniline is unique due to its combination of a pyridine ring and an aniline moiety connected through an oxygen atom. This structure imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
特性
CAS番号 |
1362703-18-1 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
4-(2,6-dimethylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C13H14N2O/c1-9-3-8-13(10(2)15-9)16-12-6-4-11(14)5-7-12/h3-8H,14H2,1-2H3 |
InChIキー |
GUORGPOXIBXQLK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)OC2=CC=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


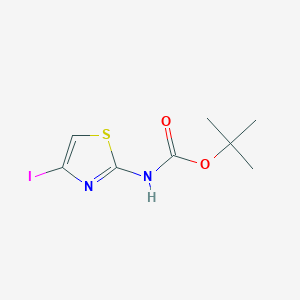

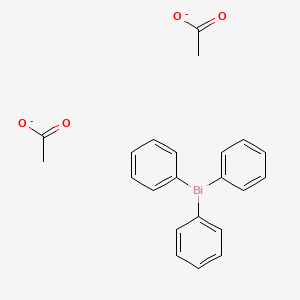
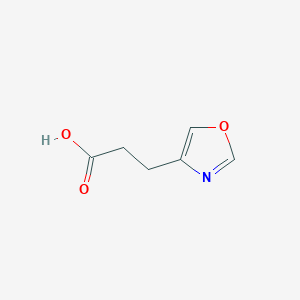
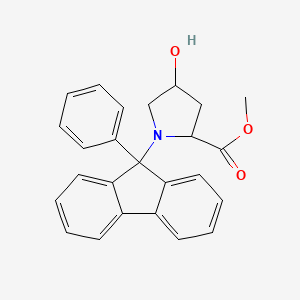

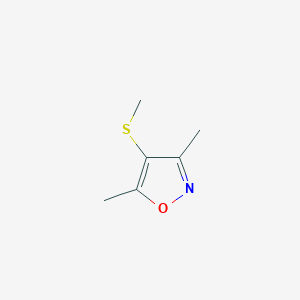
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)
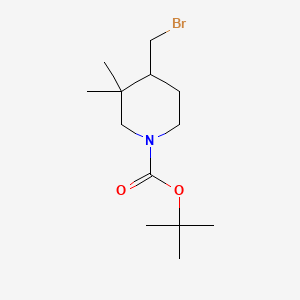
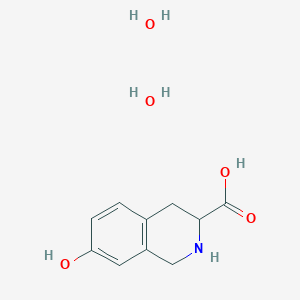
![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
